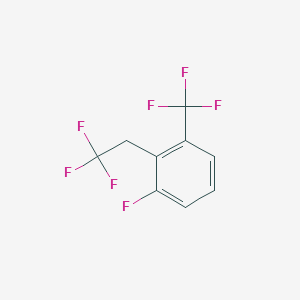

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming multiply substituted benzene derivatives, where the parent structure is benzene and substituents are numbered according to their relative positions on the aromatic ring. The official International Union of Pure and Applied Chemistry name "1-fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene" reflects the specific substitution pattern where the fluorine atom occupies position 1, the 2,2,2-trifluoroethyl group is located at position 2, and the trifluoromethyl group is positioned at position 3 of the benzene ring. This nomenclature system ensures unambiguous identification of the compound by clearly specifying both the nature and position of each substituent relative to the parent benzene structure.

The structural analysis reveals that this compound exists as a single constitutional isomer with a defined substitution pattern that distinguishes it from other possible isomeric arrangements of the same molecular formula. The 1,2,3-substitution pattern creates an asymmetric environment on the benzene ring, where the proximity of the fluorinated substituents generates significant steric and electronic interactions that influence the overall molecular geometry. Computational studies indicate that the spatial arrangement of the three fluorinated groups results in a specific conformational preference that minimizes steric hindrance while maximizing favorable electronic interactions between the electron-withdrawing substituents.

The molecular structure demonstrates the characteristic features of polyfluorinated aromatic compounds, where the electronegative fluorine atoms create regions of electron density depletion on the aromatic ring. This electronic distribution pattern significantly influences the chemical reactivity of the compound, particularly in reactions involving nucleophilic attack on the aromatic system. The substitution pattern also affects the physical properties of the compound, including its boiling point, solubility characteristics, and intermolecular interactions in both solid and liquid phases.

Molecular Formula and Atomic Connectivity Analysis

The molecular formula C₉H₅F₇ accurately represents the atomic composition of this compound, indicating the presence of nine carbon atoms, five hydrogen atoms, and seven fluorine atoms within the molecular structure. This formula reflects the high degree of fluorination achieved through the incorporation of three distinct fluorinated substituents onto the benzene ring system. The molecular weight of 246.13 grams per mole corresponds to the sum of atomic masses for all constituent atoms, providing a fundamental parameter for quantitative analytical applications.

The atomic connectivity analysis reveals a benzene ring as the central structural framework, with carbon atoms forming the aromatic hexagonal arrangement through alternating single and double bonds. The connectivity pattern shows that carbon atom 1 is directly bonded to a fluorine atom, carbon atom 2 is connected to a 2,2,2-trifluoroethyl substituent through a carbon-carbon single bond, and carbon atom 3 is linked to a trifluoromethyl group via another carbon-carbon single bond. The 2,2,2-trifluoroethyl substituent consists of two carbon atoms connected by a single bond, where the terminal carbon bears three fluorine atoms and the connecting carbon is attached to the benzene ring. Similarly, the trifluoromethyl group comprises a single carbon atom directly bonded to three fluorine atoms and connected to the aromatic ring.

| Structural Component | Number of Atoms | Connectivity Pattern |

|---|---|---|

| Benzene Ring | 6 Carbon, 3 Hydrogen | Aromatic system with alternating bonds |

| Fluorine Substituent | 1 Fluorine | Direct C-F bond to ring carbon |

| Trifluoroethyl Group | 2 Carbon, 3 Fluorine | C-C bond connecting to ring, terminal CF₃ |

| Trifluoromethyl Group | 1 Carbon, 3 Fluorine | Direct CF₃ attachment to ring |

The three-dimensional molecular geometry demonstrates significant deviations from planarity due to the steric requirements of the bulky fluorinated substituents. The trifluoromethyl and trifluoroethyl groups extend away from the benzene ring plane, creating a molecular architecture with distinct spatial regions of high electron density around the fluorine atoms. This geometric arrangement influences the compound's interactions with other molecules and affects its physical properties such as melting point, boiling point, and solubility characteristics in various solvents.

Computational Descriptors and Physicochemical Property Prediction

The computational descriptors for this compound provide essential molecular identifiers that facilitate database searches and structural comparisons across chemical information systems. The Simplified Molecular Input Line Entry System representation "Fc1cccc(c1CC(F)(F)F)C(F)(F)F" encodes the complete molecular structure in a linear notation format that captures all atomic connectivity and substitution patterns. This notation system enables efficient computational processing and automated structure recognition in chemical databases and molecular modeling software applications.

The International Chemical Identifier string "InChI=1S/C9H5F7/c10-7-3-1-2-6(9(14,15)16)5(7)4-8(11,12)13/h1-3H,4H2" provides a standardized method for representing the molecular structure that is independent of drawing conventions or naming systems. The corresponding International Chemical Identifier Key "RPHXZCNQXXCLRM-UHFFFAOYSA-N" serves as a unique molecular identifier that enables unambiguous database searches and cross-referencing between different chemical information platforms. These computational descriptors form the foundation for molecular property prediction algorithms and structure-activity relationship studies.

| Computational Descriptor | Value | Database Source |

|---|---|---|

| Molecular Formula | C₉H₅F₇ | PubChem, ChemBase |

| Molecular Weight | 246.13 g/mol | Multiple Sources |

| Simplified Molecular Input Line Entry System | Fc1cccc(c1CC(F)(F)F)C(F)(F)F | ChemBase |

| International Chemical Identifier Key | RPHXZCNQXXCLRM-UHFFFAOYSA-N | ChemBase, PubChem |

| Chemical Abstracts Service Number | 1099597-63-3 | Commercial Suppliers |

Physicochemical property predictions based on computational modeling indicate that the high fluorine content significantly influences the compound's behavior in various environments. The multiple electronegative fluorine atoms create strong dipole moments that affect intermolecular interactions and influence properties such as vapor pressure, surface tension, and dielectric constant. Quantum mechanical calculations suggest that the compound exhibits enhanced thermal stability compared to similar non-fluorinated analogs due to the strength of carbon-fluorine bonds and the electron-withdrawing effects of the fluorinated substituents.

The predicted solubility characteristics indicate limited miscibility with polar solvents due to the hydrophobic nature of the fluorinated substituents, while enhanced compatibility with fluorinated solvents and certain organic media. The molecular electrostatic potential maps generated through computational analysis reveal regions of significant electron density depletion around the aromatic ring, corresponding to the positions of electron-withdrawing fluorinated groups. These electronic characteristics directly influence the compound's reactivity patterns and potential applications in synthetic chemistry.

Synonymous Nomenclature Across Chemical Databases

The compound this compound appears in various chemical databases under multiple synonymous names that reflect different naming conventions and database-specific nomenclature preferences. The primary identifier across most commercial chemical suppliers utilizes the systematic International Union of Pure and Applied Chemistry name, which provides the most comprehensive and unambiguous description of the molecular structure. Alternative nomenclature variations include shortened forms that maintain the essential structural information while adapting to specific database formatting requirements.

Chemical suppliers and commercial databases often employ catalog-specific naming conventions that incorporate molecular formula information and structural descriptors. The Matrix Scientific designation reflects industry-standard practices for organizing and categorizing fluorinated aromatic compounds within specialized chemical inventories. The consistency of the Chemical Abstracts Service number 1099597-63-3 across multiple database entries ensures reliable cross-referencing and eliminates potential confusion arising from variations in naming conventions.

Properties

IUPAC Name |

1-fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7/c10-7-3-1-2-6(9(14,15)16)5(7)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHXZCNQXXCLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation of Aromatic Precursors

One common strategy involves starting from substituted benzyl bromides or related aromatic precursors, followed by copper-mediated trifluoromethylation. For example, copper complexes such as Cu(O2CF2SO2F)2 have been used to introduce trifluoromethyl groups onto aromatic rings efficiently under controlled conditions (e.g., in DMF solvent, under nitrogen atmosphere, with temperature ramping from -78 °C to 60 °C).

-

- Catalyst: Cu(O2CF2SO2F)2

- Solvent: DMF

- Temperature: -78 °C to 60 °C

- Reaction time: 3 hours

- Atmosphere: Nitrogen inert atmosphere

-

- High yields of trifluoromethylated aromatic compounds (e.g., 67% yield for 1-nitro-4-(2,2,2-trifluoroethyl)benzene)

- Purification by column chromatography

This method is adaptable for the introduction of trifluoromethyl groups at specific aromatic positions, setting the stage for subsequent fluorinated substituent introduction.

Introduction of 2,2,2-Trifluoroethyl Group

The 2,2,2-trifluoroethyl substituent can be introduced through nucleophilic substitution or addition reactions involving trifluoroethyl reagents or precursors such as trifluoroethyl halides or trifluoroethyl metal reagents.

- Example: Reaction of benzyl bromides with trifluoroethyl copper species under controlled conditions to install the trifluoroethyl group adjacent to the aromatic ring.

- Alternative: Addition of alcohols to fluorinated epoxides or olefins in the presence of catalysts or acidic media to form fluorinated ethers, which can be further manipulated to introduce trifluoroethyl groups.

Aromatic Fluorination

Selective fluorination of the aromatic ring is achieved using electrophilic fluorinating agents or via nucleophilic aromatic substitution depending on the aromatic substitution pattern.

-

- Temperature control (often between -40 °C and 160 °C) is critical to direct substitution and avoid side reactions.

- Reaction time varies from hours to days depending on substrate and conditions.

Research Findings and Data Summary

Table 1: Representative Reaction Conditions and Yields for Key Steps

Table 2: Mechanistic Insights from Literature

Summary of Preparation Strategy

The synthesis of 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene is a multistep process requiring:

- Initial trifluoromethylation of the aromatic ring using copper-based catalysts.

- Introduction of the trifluoroethyl group via nucleophilic substitution or addition reactions involving fluorinated intermediates.

- Selective fluorination of the aromatic ring under acidic fluorine-containing media to install the fluoro substituent at the desired position.

Careful control of reaction parameters such as temperature, reaction time, and atmosphere is essential to optimize yields and regioselectivity.

Chemical Reactions Analysis

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated benzoic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced fluorinated compounds.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include halogenating agents, strong acids or bases, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

The compound's fluorinated nature allows it to exhibit unique pharmacological properties, making it a candidate for drug development:

- Anticancer Activity : Research has indicated that fluorinated compounds can enhance the efficacy of anticancer agents. The incorporation of trifluoromethyl groups can improve metabolic stability and bioavailability of drug candidates .

- Antimicrobial Properties : Fluorinated aromatic compounds have shown potential as antimicrobial agents. Studies have demonstrated that modifications in the fluorine content can influence the activity against various pathogens .

Material Science

This compound is also explored in material science for its unique properties:

- Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit high thermal stability and chemical resistance. These materials are crucial in applications such as coatings and insulation .

- Liquid Crystals : Due to its specific molecular structure, this compound can be utilized in the formulation of liquid crystals for display technologies. The presence of multiple fluorine atoms enhances the alignment properties necessary for liquid crystal displays (LCDs) .

Environmental Applications

Fluorinated compounds are increasingly studied for their environmental impact and potential uses:

- Green Chemistry : The compound can serve as a solvent or reagent in reactions aimed at reducing environmental toxicity. Its stability under various conditions makes it suitable for use in sustainable chemical processes .

- Pollutant Tracking : In environmental studies, fluorinated compounds are often used as tracers due to their persistence and detectability. They help in studying the transport and degradation of pollutants in ecosystems .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a series of trifluoromethyl-substituted benzene derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer therapeutics .

Case Study 2: Development of Fluorinated Polymers

Research conducted at a leading materials science institute focused on synthesizing high-performance fluorinated polymers using this compound as a precursor. The resulting materials showed enhanced thermal and chemical resistance compared to non-fluorinated counterparts, making them suitable for demanding applications such as aerospace and automotive industries .

Mechanism of Action

The mechanism by which 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets through its fluorine atoms. These interactions can influence the compound’s binding affinity, reactivity, and overall stability. The pathways involved may include enzyme inhibition, receptor binding, or modulation of metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

Chemical Reactivity and Electronic Effects

- Electrophilic Substitution : The electron-withdrawing -CF₃ and fluorine substituents deactivate the benzene ring, directing incoming electrophiles to positions 4 or 5 (meta/para to substituents). This contrasts with methyl-substituted analogs (e.g., 1-fluoro-2-methyl-3-(trifluoromethyl)benzene), where the mildly electron-donating -CH₃ group may slightly enhance reactivity at position 4 .

- Metabolic Stability : The trifluoroethyl group enhances resistance to cytochrome P450 oxidation compared to methyl or chloro groups, a critical feature in drug design .

- Steric Effects : The bulky -CH₂CF₃ group at position 2 may hinder reactions at adjacent positions, a factor absent in smaller analogs like 1-fluoro-3-(trifluoromethoxy)benzene .

Biological Activity

1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene, with the chemical formula C₉H₅F₇ and CAS Number 1099597-63-3, is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features multiple fluorine substituents which enhance its lipophilicity and metabolic stability. The presence of trifluoromethyl groups is known to influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅F₇ |

| Molecular Weight | 246.12 g/mol |

| CAS Number | 1099597-63-3 |

| Hazard Classification | Irritant |

Fluorinated compounds often exhibit enhanced biological activity due to their ability to alter the pharmacokinetics of drugs. The introduction of fluorine atoms can improve binding affinity to biological targets through:

- Increased Lipophilicity : Enhances membrane permeability.

- Stability Against Metabolism : Reduces oxidative metabolism, prolonging the compound's action in vivo.

- Specific Interactions : Fluorine can form unique interactions with amino acids in target proteins, enhancing specificity.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that compounds with trifluoromethyl groups exhibited significantly higher potency against various cancer cell lines compared to their non-fluorinated counterparts. For instance, a derivative of this compound showed a 30-fold increase in potency relative to a non-fluorinated analog when tested against BCR-ABL tyrosine kinase inhibitors .

- Antimicrobial Effects :

- CFTR Modulation :

Table 2: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 1-fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene?

The synthesis typically involves sequential fluorination and trifluoromethylation steps. A plausible route includes:

- Step 1 : Bromination of a benzene precursor (e.g., 1,3-bis(fluoromethyl)benzene) using agents like N,N’-dibromo-5,5-dimethylhydantoin under acidic conditions to introduce the bromoethyl group .

- Step 2 : Trifluoromethylation via copper- or palladium-catalyzed cross-coupling reactions, such as the use of CF₃ sources like TMSCF₃ or Umemoto’s reagent .

- Step 3 : Fluorination at the ortho position using selective fluorinating agents (e.g., Selectfluor™) .

Key Challenges : Competing directing effects of -CF₃ and -CH₂CF₃ groups may require careful optimization of reaction conditions to ensure regioselectivity .

Q. How does the molecular structure influence the compound’s physical properties and reactivity?

The compound features a benzene ring with three electron-withdrawing groups:

- -CF₃ : Strong inductive effect, meta-directing.

- -CH₂CF₃ : Moderate electron withdrawal, ortho/para-directing.

- -F : Ortho/para-directing but deactivates the ring.

Q. Physical Properties :

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | ~262.1 g/mol (estimated) | |

| Boiling Point | ~285–290°C (predicted) | |

| LogP (Lipophilicity) | ~3.5 (high due to fluorinated groups) |

Reactivity : The electron-deficient aromatic ring resists electrophilic substitution but is amenable to nucleophilic attack at positions activated by fluorine .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 263.1 (calculated).

- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly steric interactions between -CF₃ and -CH₂CF₃ groups .

Advanced Research Questions

Q. How do competing directing effects of -CF₃ and -CH₂CF₃ influence regioselectivity in further functionalization?

The -CF₃ group is a stronger meta-director compared to the -CH₂CF₃ group, which favors ortho/para positions. In reactions like nitration or halogenation:

- Meta Preference : Dominant with -CF₃, leading to substitution at position 5 (relative to -CF₃).

- Ortho/para Competition : -CH₂CF₃ may direct substituents to positions 4 or 5.

Methodological Insight : Computational modeling (DFT) can predict charge distribution and transition states to optimize reaction conditions .

Q. What are the challenges in interpreting ¹⁹F NMR spectra for multi-fluorinated aromatic systems?

- Signal Overlap : Multiple -CF₃ and -CH₂CF₃ groups cause complex splitting.

- Solvent Effects : Polar solvents (e.g., DMSO-d₆) may deshield fluorine atoms, shifting peaks upfield.

- Resolution : Use high-field spectrometers (≥500 MHz) and decoupling techniques to simplify spectra .

Example : In ¹⁹F NMR, the -CH₂CF₃ group may exhibit a triplet due to coupling with adjacent -CH₂ protons.

Q. How does this compound serve as a building block in medicinal chemistry?

- Metabolic Stability : Fluorine groups reduce oxidative metabolism, enhancing drug half-life .

- Bioisosterism : The -CF₃ group mimics -CH₃ in steric bulk but increases electronegativity, improving target binding .

- Applications : Used in kinase inhibitor scaffolds (e.g., analogues of PF-06465469) .

Case Study : Trifluoromethylated aromatics are key in drugs like Celecoxib, where -CF₃ improves COX-2 selectivity .

Q. What computational methods are effective for studying its conformational dynamics?

Q. How does the compound’s stability under acidic/basic conditions impact synthetic workflows?

- Acidic Conditions : Benzylic -CH₂CF₃ may undergo hydrolysis to -COOH if exposed to strong acids (e.g., H₂SO₄).

- Basic Conditions : Stable under mild bases (pH < 10), but strong bases (e.g., NaOH) may deprotonate aromatic positions.

- Mitigation : Use buffered conditions and low temperatures during functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.